3-Amino-5-chloro-4-iodopyridine
Description
3-Amino-5-chloro-4-iodopyridine is a halogenated aminopyridine derivative characterized by a pyridine ring substituted with amino (NH₂), chloro (Cl), and iodo (I) groups at positions 3, 5, and 4, respectively. Halogenated pyridines are critical intermediates in drug synthesis, agrochemicals, and polymers due to their electronic properties and reactivity in cross-coupling reactions . The presence of iodine enhances its utility in radiopharmaceuticals or as a precursor for further functionalization via Suzuki or Ullmann couplings .
Properties
IUPAC Name |
5-chloro-4-iodopyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWQKBQQPFCKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-4-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of 3-amino-4-iodopyridine, followed by chlorination at the 5-position. The reaction conditions often include the use of halogenating agents such as iodine and chlorine, along with catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and high-purity reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chloro-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, chloro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, and electrophiles like halogens.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Catalysts like palladium and copper are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Amino-5-chloro-4-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-4-iodopyridine involves its interaction with specific molecular targets and pathways. The amino, chloro, and iodo groups can interact with various enzymes and receptors, leading to biological effects. For example, the compound may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Amino-5-chloro-4-iodopyridine with structurally related halogenated aminopyridines, emphasizing substituent positions, physicochemical properties, and applications.
Table 1: Comparative Analysis of Halogenated Aminopyridines
Key Findings:
Substituent Effects: Electron-Withdrawing Groups (Cl, I, NO₂): These reduce electron density on the pyridine ring, directing electrophilic substitutions and stabilizing intermediates in coupling reactions. Iodo groups are particularly valuable for cross-coupling due to their leaving-group ability . Amino Group (NH₂): Enhances solubility in polar solvents and participates in hydrogen bonding, influencing crystallization behavior (e.g., layered hydrogen-bond networks in ) .
Synthetic Routes: Halogenated aminopyridines are typically synthesized via nucleophilic substitution or ammoniation of chlorinated precursors. For example, 2-amino-5-chloropyridine is co-produced with 2-amino-3-chloropyridine during α-pyridone ammoniation . Iodo-substituted analogs (e.g., 2-Amino-5-chloro-3-iodopyridine) may involve halogen-exchange reactions or direct iodination using iodine monochloride (ICl) .
Applications: Pharmaceuticals: 2-Amino-5-chloropyridine is a precursor to zopiclone, while iodinated derivatives are explored in 99mTc-labeled compounds for biotransformation studies . Materials Science: Chloro-iodo aminopyridines serve as monomers for heat-resistant polymers like polyimides .
Physical Properties: Melting points correlate with molecular symmetry and intermolecular forces. For instance, 2-amino-5-chloropyridine melts at 133–136°C, while bulkier iodinated analogs (e.g., 299.45 g/mol nitro derivative) likely exhibit higher decomposition temperatures .
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